(R)-Didemethyl Citalopram Hydrochloride is a chemical compound recognized as a metabolite of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The molecular formula for (R)-Didemethyl Citalopram Hydrochloride is , with a molecular weight of approximately 332.81 g/mol. This compound is classified under antidepressants and is involved in various neurological applications, including studies related to serotonin (5-HT) receptors, neurotransmission, and psychiatric disorders such as schizophrenia and addiction .
The synthesis of (R)-Didemethyl Citalopram Hydrochloride typically involves several steps starting from the parent compound, Citalopram. The key methods include:
The synthesis can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatographic purification methods. The industrial production often emphasizes cost-effectiveness while maintaining the quality of the final product.
(R)-Didemethyl Citalopram Hydrochloride possesses a chiral center, which contributes to its pharmacological properties. Its structure can be represented by the following identifiers:
NCCC[C@@]1(C2=CC=C(F)C=C2)C3=CC=C(C#N)C=C3CO1.Cl
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1
The accurate mass of (R)-Didemethyl Citalopram Hydrochloride is 332.11 g/mol, highlighting its precise molecular composition essential for analytical purposes .
(R)-Didemethyl Citalopram Hydrochloride can undergo various chemical reactions typical of amines and alcohols:
These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems. For instance, oxidation may lead to different metabolites that could influence its pharmacological activity .
(R)-Didemethyl Citalopram Hydrochloride primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is essential for alleviating symptoms associated with depression and anxiety disorders. The compound's action involves interaction with the serotonin transporter (solute carrier family 6 member 4), which plays a critical role in serotonin neurotransmission.
(R)-Didemethyl Citalopram Hydrochloride appears as a pale yellow thick oil. It has a high purity level (>95%) when produced under controlled laboratory conditions.
The compound exhibits significant biological activity primarily as an antidepressant. Its stability is influenced by storage conditions, typically requiring refrigeration at +4°C to maintain efficacy over time .
(R)-Didemethyl Citalopram Hydrochloride is utilized in various scientific applications:
The unique stereochemistry of (R)-Didemethyl Citalopram Hydrochloride may influence its binding affinity to serotonin receptors compared to other SSRIs, making it a subject of interest for personalized medicine approaches in treating depression and anxiety disorders .
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: